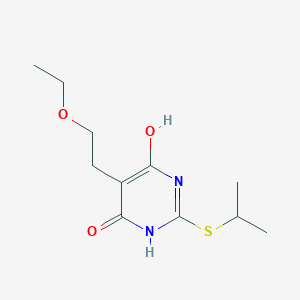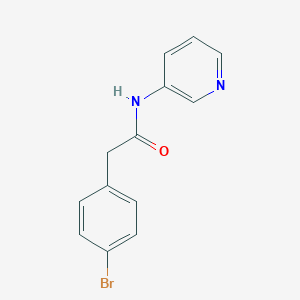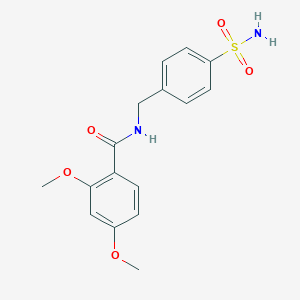
3-Phenylacryloyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylacryloyl thiocyanate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 3-Phenylacryloyl thiocyanate is not fully understood. However, research has shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-Phenylacryloyl thiocyanate has been shown to have different biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to inhibit the activity of topoisomerase II, which can lead to the inhibition of DNA replication and cell division. Furthermore, it has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Phenylacryloyl thiocyanate is its versatility. It can be synthesized using different methods, and its potential applications in different fields make it a valuable compound for scientific research. However, one of the main limitations of 3-Phenylacryloyl thiocyanate is its toxicity. It can be harmful if ingested or inhaled, and proper safety measures should be taken when handling the compound.
Zukünftige Richtungen
There are many future directions for the study of 3-Phenylacryloyl thiocyanate. One direction is the exploration of its potential as an anti-tumor agent. Further research can be done to understand its mechanism of action and to develop more effective treatments for cancer. Another direction is the study of its potential as a photosensitizer in photodynamic therapy. Further research can be done to optimize its use in targeting cancer cells. Additionally, more research can be done to understand its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-Phenylacryloyl thiocyanate is a versatile compound that has gained significant attention in scientific research. Its potential applications in different fields make it a valuable compound for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research can be done to understand its potential in different fields and to develop more effective treatments for various diseases.
Synthesemethoden
The synthesis of 3-Phenylacryloyl thiocyanate can be achieved using different methods. One of the most common methods is the reaction of phenylacetic acid and thionyl chloride, followed by the reaction of the resulting acid chloride with potassium thiocyanate. Another method involves the reaction of phenylacetonitrile with chloroacetyl chloride, followed by the reaction of the resulting amide with potassium thiocyanate. Both methods result in the formation of 3-Phenylacryloyl thiocyanate, which can be purified using different techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Phenylacryloyl thiocyanate has been studied for its potential applications in different fields of scientific research. It has been used as a precursor for the synthesis of various compounds such as β-lactams, β-lactones, and thiazoles. It has also been studied for its potential as an anti-tumor agent, with research showing that it can induce apoptosis in cancer cells. Furthermore, it has been studied for its potential as a photosensitizer in photodynamic therapy, where it can be used to selectively target cancer cells.
Eigenschaften
Molekularformel |
C10H7NOS |
|---|---|
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
S-cyano (E)-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C10H7NOS/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ |
InChI-Schlüssel |
CFWLZDJNFBPKRH-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)SC#N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)SC#N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)

![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)

![3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276789.png)